Catalog No.
M. Wt
990.2 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

990.2 g/mol



InChI Key





soluble in DMSO, not soluble in water.


AP23573; AP 23573; AP-23573; MK8669; MK 8669; MK-8669; Deforolimus, Ridaforolimus

Canonical SMILES


Isomeric SMILES



The exact mass of the compound Ridaforolimus is 989.56294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Origin and Significance

Ridaforolimus is a derivative of sirolimus, a naturally occurring macrolide antibiotic with antitumor properties []. It was developed by ARIAD Pharmaceuticals (acquired by Merck) as a next-generation mTOR inhibitor with improved potency and pharmacokinetic profile [, ]. Ridaforolimus is under investigation for its ability to target various cancers by inhibiting mTOR signaling, a pathway crucial for cell growth and proliferation [, ].

Molecular Structure Analysis

Ridaforolimus, like sirolimus, possesses a complex macrocyclic lactone structure with a lipophilic core. Key features include a C43 skeleton containing a macrolactone ring, a transannular sugar moiety, and a terminal hydroxymethyl group []. These features contribute to its binding affinity for mTOR and its lipophilicity, which influences its absorption and distribution in the body [, ].

Chemical Reactions Analysis


The detailed synthesis of Ridaforolimus is proprietary information, but scientific literature suggests a multistep semi-synthetic process involving chemical modifications of rapamycin [].

Mechanism of Action Related Reactions

Ridaforolimus binds to the FKBP12 rapamycin-binding (FRB) domain of mTOR, forming a complex that inhibits its downstream signaling cascade. This disrupts protein synthesis, cell cycle progression, and survival of cancer cells [, ].


Information on the specific decomposition pathways of Ridaforolimus is limited, but like most organic molecules, it is likely to degrade under extreme temperatures or harsh chemical conditions.

Physical And Chemical Properties Analysis

  • Solubility: Likely poorly soluble in water due to its lipophilic nature [].
  • Stability: Presumed to be stable under physiological conditions but may degrade in acidic or basic environments.

Ridaforolimus acts as a specific inhibitor of mTOR, a protein kinase that plays a central role in regulating cell growth, proliferation, and survival [, ]. By forming a complex with FKBP12, it disrupts the mTOR complex 1 (mTORC1) signaling pathway, leading to:

  • Inhibition of protein synthesis through phosphorylation of ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) [].
  • Cell cycle arrest by preventing cyclin-dependent kinase (CDK) activation [].
  • Reduced cell survival by inhibiting pro-survival factors and promoting apoptosis [].

This combined effect can lead to tumor growth suppression [].

As an investigational drug, comprehensive safety data on Ridaforolimus is not publicly available. However, based on its mechanism of action and preclinical studies, potential side effects may include [, ]:

  • Stomatitis (mouth sores)
  • Myelosuppression (reduced blood cell production)
  • Rash
  • Fatigue
  • Diarrhea

Anti-tumor effects

  • Renal cell carcinoma (RCC): RCC is a type of kidney cancer. Research suggests that ridaforolimus may be effective in treating advanced RCC, especially when combined with other drugs like everolimus or sorafenib.
  • Sarcomas: Sarcomas are cancers that develop in connective tissues. Ridaforolimus is being investigated for its potential to treat various sarcoma subtypes, either alone or in combination with other therapies [].
  • Other cancers: Clinical trials are ongoing to assess the efficacy of ridaforolimus in other cancers, including pancreatic neuroendocrine tumors and breast cancer [].


>97% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (14.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, sarcoma, cancer/tumors (unspecified), endometrial cancer, prostate cancer, and bone metastases.


Ridaforolimus is a small molecule and non-prodrug analogue of the lipophilic macrolide antibiotic rapamycin with potential antitumor activity. Ridaforolimus binds to and inhibits the mammalian target of rapamycin (mTOR), which may result in cell cycle arrest and, consequently, the inhibition of tumor cell growth and proliferation. Upregulated in some tumors, mTOR is a serine/threonine kinase involved in regulating cellular proliferation, motility, and survival that is located downstream of the PI3K/Akt signaling pathway.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE19 - Ridaforolimus

Mechanism of Action

Deforolimus inhibits the mammalian target of rapamycin (mTOR), a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation. mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways which cancer cells need to proliferate.


Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS





Modify: 2023-08-15
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